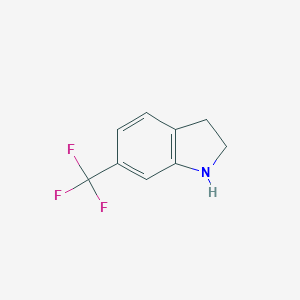![molecular formula C10H16O4 B071790 [(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate CAS No. 190246-81-2](/img/structure/B71790.png)
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMNT, and it is a derivative of the natural compound, methyl jasmonate. DMNT is a volatile organic compound that is produced by various plants as a response to herbivore attacks.
Aplicaciones Científicas De Investigación
DMNT has been studied for its potential applications in various fields such as agriculture, medicine, and ecology. In agriculture, DMNT has been shown to have insecticidal properties and can be used as a natural pesticide. In medicine, DMNT has been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells. In ecology, DMNT has been studied for its role in plant-herbivore interactions and has been shown to attract natural enemies of herbivores.
Mecanismo De Acción
The mechanism of action of DMNT is not fully understood, but it is believed to act through the jasmonic acid pathway. DMNT is thought to bind to jasmonate receptors, which then activate downstream signaling pathways that lead to the induction of defense responses in plants or apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMNT has been shown to have various biochemical and physiological effects on plants and animals. In plants, DMNT has been shown to induce the expression of defense-related genes and the production of defensive compounds. In animals, DMNT has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNT has several advantages as a research tool, including its natural origin, ease of synthesis, and low toxicity. However, DMNT also has some limitations, including its volatility, which can make it difficult to handle in the laboratory, and its potential for non-specific effects.
Direcciones Futuras
There are several future directions for research on DMNT. One area of interest is the development of DMNT-based natural pesticides for use in agriculture. Another area of interest is the development of DMNT-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of DMNT and its potential for use as a research tool in various fields.
Métodos De Síntesis
DMNT can be synthesized by the reaction of methyl jasmonate with acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields DMNT as a colorless liquid. The purity of DMNT can be improved by distillation or chromatography.
Propiedades
Número CAS |
190246-81-2 |
|---|---|
Nombre del producto |
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
[(9S)-1,4-dioxaspiro[4.4]nonan-9-yl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-8(11)12-7-9-3-2-4-10(9)13-5-6-14-10/h9H,2-7H2,1H3/t9-/m0/s1 |
Clave InChI |
AGUJYZXXWTXYDJ-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1CCCC12OCCO2 |
SMILES |
CC(=O)OCC1CCCC12OCCO2 |
SMILES canónico |
CC(=O)OCC1CCCC12OCCO2 |
Sinónimos |
1,4-Dioxaspiro[4.4]nonane-6-methanol,acetate,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



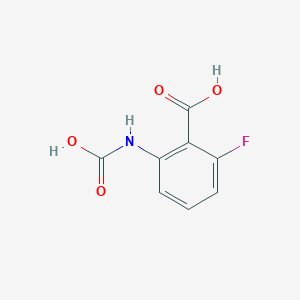
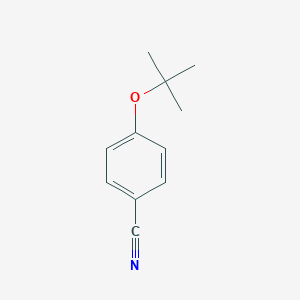
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
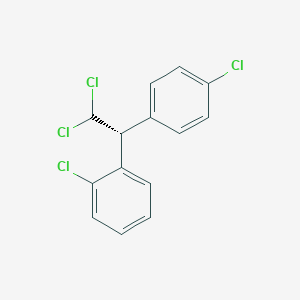
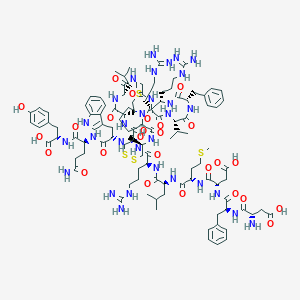
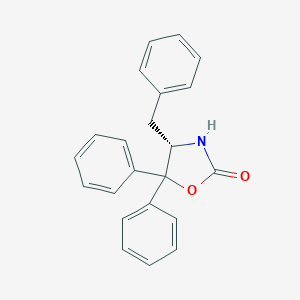
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
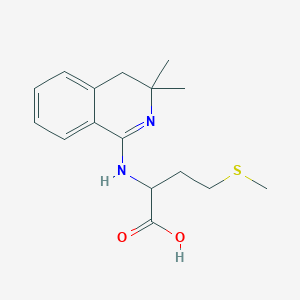
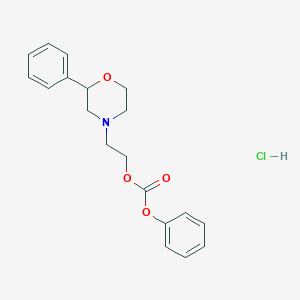
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
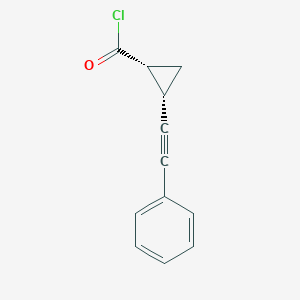
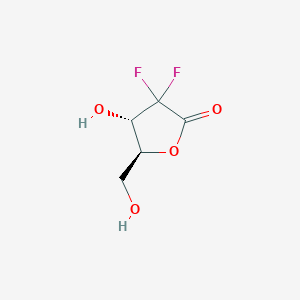
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)
